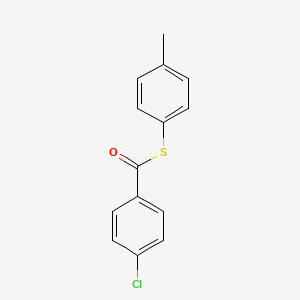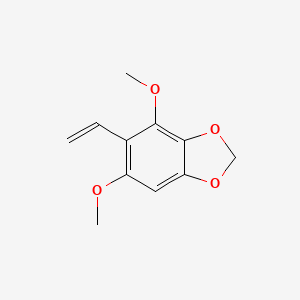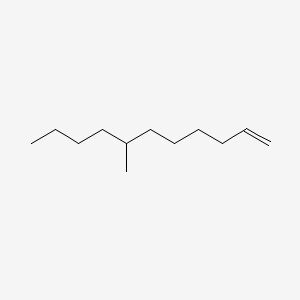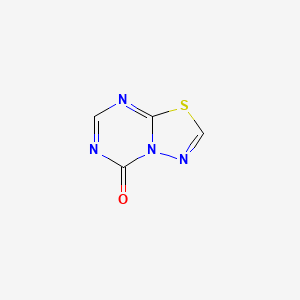
5H-1,3,4-Thiadiazolo(3,2-a)(1,3,5)triazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-1,3,4-Thiadiazolo(3,2-a)(1,3,5)triazin-5-one is a heterocyclic compound that features a fused ring system consisting of thiadiazole and triazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,3,4-Thiadiazolo(3,2-a)(1,3,5)triazin-5-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of thioglycolic acid or ethyl thioglycolate with dicyandiamide in the presence of aromatic aldehydes and ammonium acetate can lead to the formation of this compound . Another approach involves the use of multicomponent reactions, which are efficient and can be carried out under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of green chemistry principles, such as employing sustainable catalysts and solvents, is also considered to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5H-1,3,4-Thiadiazolo(3,2-a)(1,3,5)triazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5H-1,3,4-Thiadiazolo(3,2-a)(1,3,5)triazin-5-one involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to its ability to interfere with cellular processes such as DNA replication and protein synthesis, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5H-1,3,4-Thiadiazolo(3,2-a)(1,3,5)triazin-5-one include:
- 1,3,4-Thiadiazolo(3,2-a)pyrimidin-5-one
- 1,3,4-Thiadiazolo(3,2-a)quinazoline-6,7-diones
- 1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione
Uniqueness
What sets this compound apart from similar compounds is its unique fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Propriétés
Numéro CAS |
75993-86-1 |
|---|---|
Formule moléculaire |
C4H2N4OS |
Poids moléculaire |
154.15 g/mol |
Nom IUPAC |
[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one |
InChI |
InChI=1S/C4H2N4OS/c9-3-5-1-6-4-8(3)7-2-10-4/h1-2H |
Clé InChI |
LWALZNPDMJOXKR-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=O)N2C(=N1)SC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


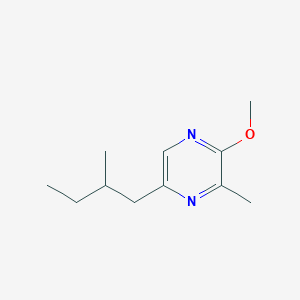

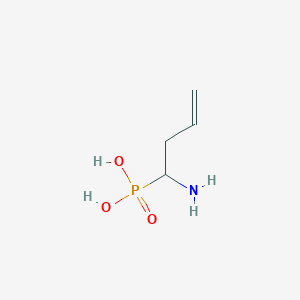
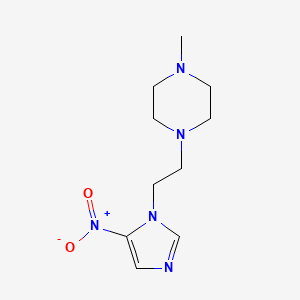

![8,8-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-ium iodide](/img/structure/B14448486.png)

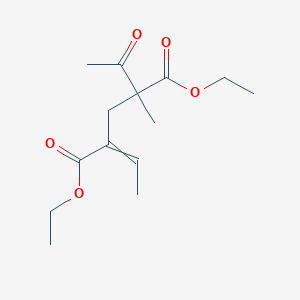
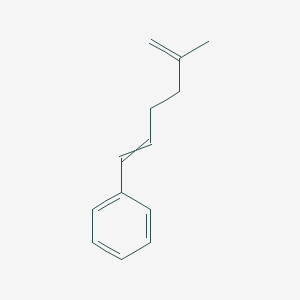
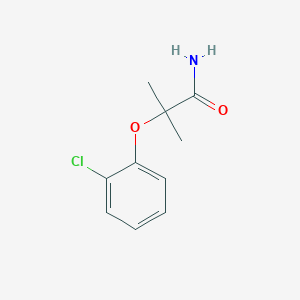
![Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane](/img/structure/B14448520.png)
